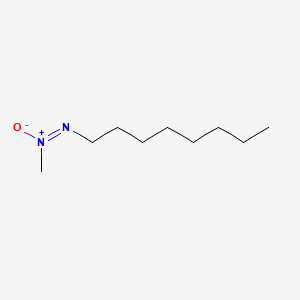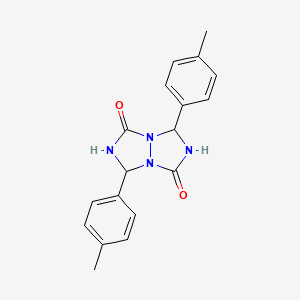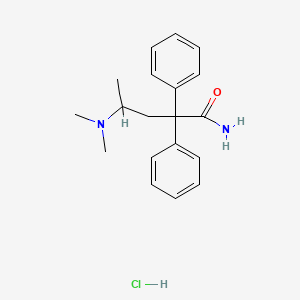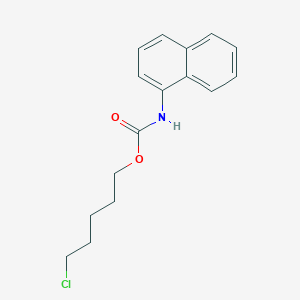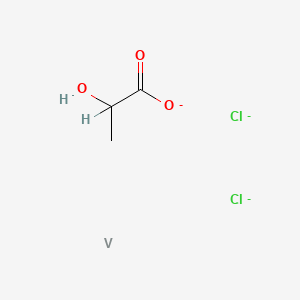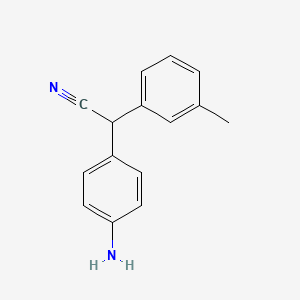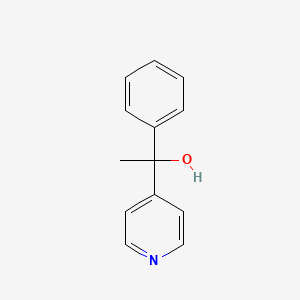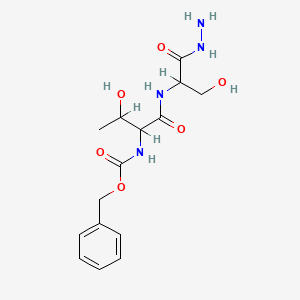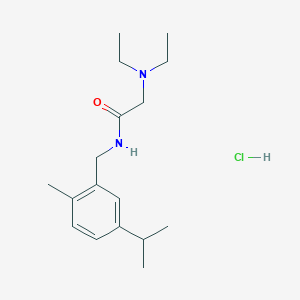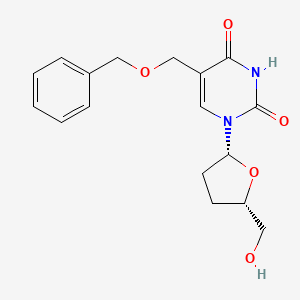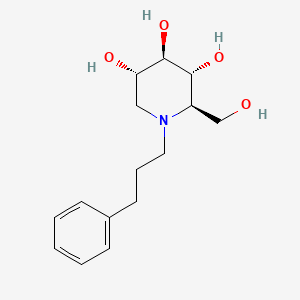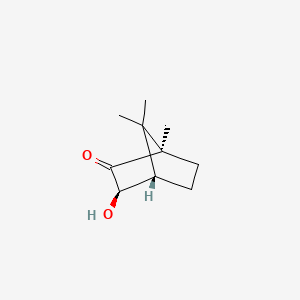![molecular formula C20H14O7 B12796787 (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of cladospirone bisepoxide involves feeding 13C-labeled acetate to growing cultures of the fungus Sphaeropsidales sp. (strain F-24’707). The production starts at about 31 hours and reaches a maximum after 47 hours . The compound is isolated from the culture broth after homogenization in the presence of ethyl acetate and centrifugation to remove insoluble material. The extract is then dried using anhydrous sodium sulfate and purified through repeated silica gel chromatography followed by a chromatography step using Sephadex LH-20 .
Industrial Production Methods
Optimization of media and fermentation conditions can achieve a titer of up to 1.5g/liter on a shake level and 1.16g/liter on a bioreactor scale . This involves cultivating the fungus in Erlenmeyer flasks and using ethyl acetate for extraction and purification.
Analyse Chemischer Reaktionen
Types of Reactions
Cladospirone bisepoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions due to the presence of epoxide groups and a spiroketal unit .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent the degradation of the compound’s complex structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Cladospirone bisepoxide has a wide range of scientific research applications:
Wirkmechanismus
Cladospirone bisepoxide exerts its effects by inhibiting the germination of certain plant seeds and displaying selective antibiotic activity against bacteria and fungi . The compound’s mechanism of action involves disrupting the cell wall synthesis of these microorganisms, leading to their inhibition or death . The molecular targets include enzymes involved in cell wall biosynthesis and other essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Cladospirone bisepoxide is unique due to its dual epoxide groups and spiroketal structure. Similar compounds include other members of the spirobisnaphthalene family, such as palmarumycin C12 and diepoxin ζ . These compounds share structural similarities but differ in their specific bioactivities and chemical properties. Cladospirone bisepoxide stands out due to its higher selectivity and potency against certain microorganisms .
Eigenschaften
Molekularformel |
C20H14O7 |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
(2'S,3'R,5'R)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one |
InChI |
InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12?,15-,16+,17-,18?,19?/m1/s1 |
InChI-Schlüssel |
AUWGMDYISSBOED-MZXHQTIBSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H](C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


